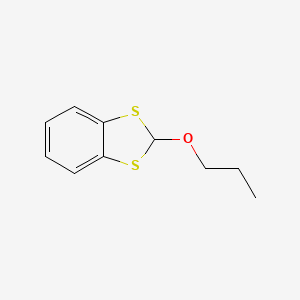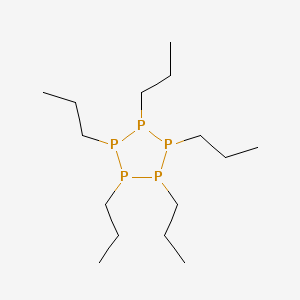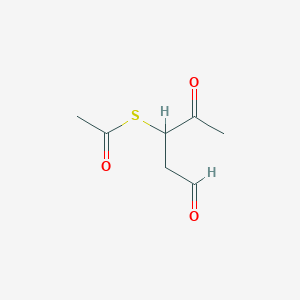
S-(1,4-Dioxopentan-3-yl) ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(1,4-Dioxopentan-3-yl) ethanethioate is a chemical compound with the molecular formula C7H10O3S It is known for its unique structure, which includes a dioxopentan group attached to an ethanethioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(1,4-Dioxopentan-3-yl) ethanethioate typically involves the reaction of 1,4-dioxopentane with ethanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
S-(1,4-Dioxopentan-3-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethanethioate group with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
S-(1,4-Dioxopentan-3-yl) ethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of S-(1,4-Dioxopentan-3-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting protective effects on cells. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
S-(1,4-Dioxopentan-3-yl) ethanethioate: Unique due to its specific dioxopentan and ethanethioate structure.
This compound analogs: Compounds with similar structures but different substituents on the dioxopentan or ethanethioate groups.
Uniqueness
This compound stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.
特性
CAS番号 |
53670-56-7 |
|---|---|
分子式 |
C7H10O3S |
分子量 |
174.22 g/mol |
IUPAC名 |
S-(1,4-dioxopentan-3-yl) ethanethioate |
InChI |
InChI=1S/C7H10O3S/c1-5(9)7(3-4-8)11-6(2)10/h4,7H,3H2,1-2H3 |
InChIキー |
HCYMGBHDAQPRID-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CC=O)SC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)

![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)

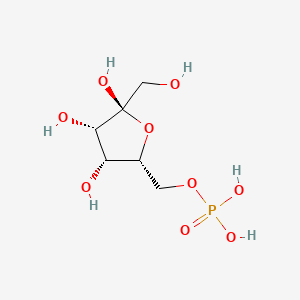

![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
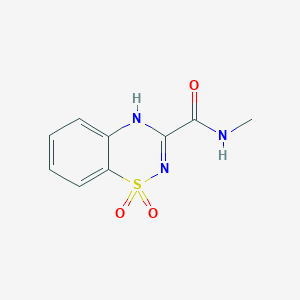
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

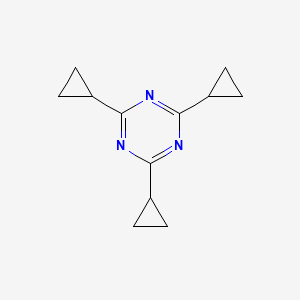
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
